molecular formula C11H11NO5 B1311278 methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate CAS No. 219477-26-6

methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Katalognummer B1311278
CAS-Nummer: 219477-26-6
Molekulargewicht: 237.21 g/mol
InChI-Schlüssel: FNBPKBFMTQVPII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound of interest, methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, is a derivative of 1,4-benzoxazine, which is a heterocyclic compound containing oxygen and nitrogen in a seven-membered fused ring system attached to a benzene ring. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related 1,4-benzoxazine derivatives has been reported in the literature. For instance, methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate was alkylated and acylated to produce precursors for various cyclic and bicyclic β-amino acids derivatives . Another study involved the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, which were evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity . These synthetic routes typically involve multiple steps, including alkylation, acylation, and sometimes the use of Diels-Alder reactions for the construction of the benzoxazine core .

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the presence of a 1,4-benzoxazine ring. The substitution pattern on the ring, such as the methoxy group at position 8 and the oxo group at position 3, can significantly influence the compound's chemical behavior and biological activity. NMR techniques, including two-dimensional experiments, have been used to establish the structures of similar compounds .

Chemical Reactions Analysis

Benzoxazine derivatives can undergo various chemical reactions. For example, 3,4-dihydro-8a-methoxy-2H-1,4-benzoxazin-6(8aH)-ones react with diazoalkanes to yield pyrazolo[3,4-h]-1,4-benzoxazin-6(6aH)-ones, indicating the reactivity of the benzoxazine ring towards nucleophilic reagents . The orientation phenomena of these reactions have been discussed, which is crucial for understanding the reactivity patterns of the benzoxazine ring system.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect the compound's polarity, solubility, and stability. For instance, the introduction of a methoxy group can increase the electron density on the benzoxazine ring, potentially affecting its reactivity and physical properties. The thermal behavior of related compounds has been studied, showing that certain benzoxazine derivatives can undergo rearrangements at elevated temperatures .

Antibacterial Activity Test

Some benzoxazine derivatives have been tested for their antibacterial activity. A study synthesized 6-allyl-8-methoxy-3-propyl-1,3-benzoxazine through the Mannich reaction and tested its antibacterial activity against Streptococcus mutans and Escherichia coli. The results indicated that the compound exhibited strong antibacterial properties . This suggests that methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate could also possess similar antibacterial potential, although specific studies on this compound would be required to confirm this.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

This compound, along with its derivatives, has been synthesized for exploring its biological activities. For instance, benzoxazine and aminomethyl derivatives of eugenol were synthesized to study their biological activity, where some derivatives showed potential bioactivity indicated by toxicity in brine shrimp lethality tests, suggesting their further exploration for bioactive properties (Rudyanto et al., 2014).

Photoreaction and β-lactam Synthesis

A unique photoreaction of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate in methanol resulted in the formation of four β-lactam compounds, highlighting a novel approach to synthesizing β-lactams, which are significant in pharmaceutical chemistry due to their antibacterial properties (Marubayashi et al., 1992).

Enantioselective Synthesis

Enantioselective synthesis of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamides was achieved, demonstrating the potential for producing optically active forms of benzoxazine derivatives. This is crucial for the development of chiral drugs, as different enantiomers can exhibit different biological activities (Breznik et al., 1998).

Cytotoxicity Studies

Cytotoxicity studies on MCF-7 cancer cell lines were conducted with benzoxazine and aminomethyl derivatives of eugenol. These studies aim to identify compounds with potential anticancer properties, providing a foundation for further drug development (Rudyanto et al., 2015).

Lipase-catalyzed Resolution

Lipase-catalyzed resolution of novel methyl (±)-2-(2-acetoxyethyl)-4-arylmethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylates was studied, demonstrating the enzymatic approach's efficiency in achieving enantioselective separation of these compounds. This method is significant for producing optically active pharmaceuticals (Prasad et al., 2006).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Eigenschaften

IUPAC Name

methyl 8-methoxy-3-oxo-4H-1,4-benzoxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-15-8-4-6(11(14)16-2)3-7-10(8)17-5-9(13)12-7/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBPKBFMTQVPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCC(=O)N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444410
Record name methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

CAS RN

219477-26-6
Record name methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.